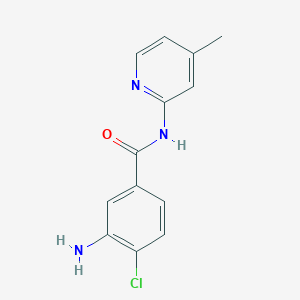![molecular formula C27H21ClN2O2 B309465 N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B309465.png)
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide, also known as CTB or CTB-4, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 involves its binding to GM1 gangliosides on the cell surface. This binding triggers the internalization of this compound-4 into the cell, where it can be used as a tracer or for other research purposes.
Biochemical and Physiological Effects:
This compound-4 has been found to have minimal toxicity and does not appear to have any significant effects on cell viability or morphology. It has also been shown to be stable in a variety of experimental conditions, making it a useful tool for long-term studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 is its high selectivity for GM1 gangliosides, which allows for targeted labeling and tracing of specific neuronal populations. However, its binding to GM1 can also limit its use in certain experimental conditions where GM1 expression is low or absent. Additionally, this compound-4 is not suitable for in vivo experiments due to its inability to cross the blood-brain barrier.
Direcciones Futuras
There are several potential future directions for the use of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 in scientific research. One area of interest is its potential use in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where GM1 expression has been found to be altered. Additionally, this compound-4 could be used in combination with other tracers or imaging techniques to provide a more comprehensive understanding of neural circuitry and function. Further optimization of this compound-4 synthesis and labeling techniques could also improve its utility in a variety of experimental settings.
Métodos De Síntesis
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminotoluene to form the intermediate 2-chloro-5-(2-toluidinocarbonyl)benzoic acid. This intermediate is then coupled with 1,1'-biphenyl-4-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, this compound-4.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to a specific type of ganglioside, GM1, which is abundant in the nervous system. This binding ability has led to the use of this compound-4 as a tool for tracing neural pathways and studying the function of specific neuronal populations.
Propiedades
Fórmula molecular |
C27H21ClN2O2 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
4-chloro-N-(2-methylphenyl)-3-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C27H21ClN2O2/c1-18-7-5-6-10-24(18)29-27(32)22-15-16-23(28)25(17-22)30-26(31)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-17H,1H3,(H,29,32)(H,30,31) |
Clave InChI |
OXTZGIDEHNYLBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309382.png)
![4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309384.png)
![N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309385.png)
![Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309386.png)
![N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide](/img/structure/B309387.png)
![Propyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309388.png)
![4-methyl-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309390.png)
![N-(2-chlorophenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309391.png)
![4-[(4-bromobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309393.png)
![Methyl 4-[(4-bromobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309395.png)

![4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309398.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309403.png)
![Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309405.png)